molecular formula C13H16N2O5 B3023406 6-[(4-nitrobenzoyl)amino]hexanoic Acid CAS No. 5107-12-0

6-[(4-nitrobenzoyl)amino]hexanoic Acid

Cat. No.: B3023406
CAS No.: 5107-12-0
M. Wt: 280.28 g/mol
InChI Key: QJUKPUCOWZIKDA-UHFFFAOYSA-N
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Description

6-[(4-Nitrobenzoyl)amino]hexanoic Acid (CAS 5107-12-0) is a chemical compound with the molecular formula C13H16N2O5 and a molecular weight of 280.28 g/mol. This molecule features a hexanoic acid spacer linked to a 4-nitrobenzoyl group via an amide bond, a structure that suggests its potential utility as a synthetic intermediate or a building block in biochemical research. While specific biological activity data for this exact compound is not extensively reported in the literature, its structure is reminiscent of peptide derivatives that incorporate 6-aminohexanoic acid (EACA). EACA and its derivatives are well-known in scientific research for their role as plasmin inhibitors, functioning by blocking the lysine-binding sites on plasminogen and thereby inhibiting fibrinolysis . Researchers may find value in this compound for developing novel enzyme inhibitors, probing protein-protein interactions, or as a precursor in the synthesis of more complex peptidomimetics. The nitroaromatic moiety also offers a handle for further chemical modification or in conjugation strategies. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[(4-nitrobenzoyl)amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c16-12(17)4-2-1-3-9-14-13(18)10-5-7-11(8-6-10)15(19)20/h5-8H,1-4,9H2,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUKPUCOWZIKDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCCCCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396239
Record name SBB057656
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5107-12-0
Record name SBB057656
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 6 4 Nitrobenzoyl Amino Hexanoic Acid

Strategies for the Preparation of 6-Aminohexanoic Acid Precursors

6-Aminohexanoic acid (also known as 6-aminocaproic acid or Ahx) is a crucial intermediate, most notably in the production of Nylon-6. mdpi.com Its synthesis has been a subject of extensive industrial and academic research, leading to the development of both traditional chemical methods and modern biochemical routes.

Hydrolytic Routes from ε-Caprolactam

The most established and widely used method for the industrial production of 6-aminohexanoic acid involves the ring-opening hydrolysis of ε-caprolactam. mdpi.com This reaction can be effectively catalyzed by either acids or bases.

Acid-Catalyzed Hydrolysis: In this process, ε-caprolactam is heated in the presence of a strong mineral acid, such as hydrochloric acid, and water. The reaction proceeds by protonation of the amide carbonyl, making it more susceptible to nucleophilic attack by water, leading to the opening of the seven-membered ring. The resulting product is the hydrochloride salt of 6-aminohexanoic acid, from which the free amino acid can be liberated by neutralization or purification using ion-exchange resins. mdpi.com

Base-Catalyzed Hydrolysis: Alternatively, hydrolysis can be achieved using strong bases like sodium hydroxide (B78521) or potassium hydroxide. google.compatsnap.com The mechanism involves the nucleophilic attack of a hydroxide ion on the amide carbonyl of ε-caprolactam. The reaction mixture is typically heated to reflux for several hours to ensure complete conversion. google.compatsnap.com This method directly yields the alkali metal salt of 6-aminohexanoic acid. Subsequent acidification and purification steps are necessary to isolate the free amino acid. This route is often employed as the initial step in a one-pot synthesis where the resulting aminocaproate salt is used directly in subsequent reactions. google.comgoogle.com

Hydrolysis MethodCatalyst/ReagentPrimary Product FormKey Features
Acidic HydrolysisConcentrated HCl6-Aminohexanoic acid hydrochlorideEstablished industrial method; requires neutralization or ion exchange.
Basic HydrolysisNaOH or KOHSodium/Potassium 6-aminohexanoateCan be used for one-pot syntheses; requires acidification for isolation. google.compatsnap.com

Biochemical and Enzymatic Synthesis Approaches

In response to the environmental concerns associated with traditional chemical processes, significant research has been directed toward developing greener, bio-based routes to 6-aminohexanoic acid. These methods utilize microorganisms or isolated enzymes to catalyze the synthesis, often under milder and more environmentally friendly conditions. mdpi.com

One innovative approach involves the biosynthesis of 6-aminohexanoic acid from cyclohexane (B81311). This has been demonstrated using engineered strains of Pseudomonas taiwanensis combined with Escherichia coli. The process involves a multi-step enzymatic cascade that converts cyclohexane first to ε-caprolactone, which is then further transformed by the E. coli strain into 6-aminohexanoic acid. mdpi.com

Enzymatic hydrolysis of ε-caprolactam has also been explored as a direct biochemical alternative to chemical hydrolysis. Certain bacteria isolated from wastewater of nylon factories have been found to produce enzymes capable of hydrolyzing not only ε-caprolactam but also its cyclic oligomers, which are by-products of nylon production. mdpi.com

Synthesis of 6-[(4-nitrobenzoyl)amino]hexanoic Acid

The formation of the title compound involves the creation of an amide bond between the amino group of 6-aminohexanoic acid and the carboxyl group of 4-nitrobenzoic acid.

Acylation Reactions Involving 4-Nitrobenzoyl Chloride and 6-Aminohexanoic Acid

The most direct and common method for synthesizing this compound is the acylation of 6-aminohexanoic acid with 4-nitrobenzoyl chloride. chemimpex.com This reaction is a classic example of a nucleophilic acyl substitution. 4-Nitrobenzoyl chloride is a highly reactive acylating agent due to the presence of the electron-withdrawing nitro group and the chloride leaving group. chemimpex.com

The reaction is typically carried out under Schotten-Baumann conditions. In this procedure, the 6-aminohexanoic acid is dissolved in an aqueous alkaline solution (e.g., sodium hydroxide). The 4-nitrobenzoyl chloride, which may be dissolved in an immiscible organic solvent, is then added to the aqueous solution with vigorous stirring. The base serves to neutralize the hydrochloric acid by-product generated during the reaction and to maintain the amino group of the substrate in its deprotonated, nucleophilic state.

A representative procedure, based on the analogous acylation of 6-aminohexanoic acid with a similar reagent, involves cooling the alkaline solution of the amino acid before the dropwise addition of the acyl chloride. google.compatsnap.com After a period of stirring at low temperature and then at room temperature, the product, which is less water-soluble than the starting amino acid, can be isolated. google.compatsnap.com This is typically achieved by acidifying the reaction mixture to protonate the carboxyl group of the product, causing it to precipitate or allowing for its extraction into an organic solvent. google.compatsnap.com

Alternative Synthetic Pathways

While acylation with 4-nitrobenzoyl chloride is highly efficient, other standard methods for amide bond formation can also be employed. These methods typically involve the activation of the carboxylic acid group of 4-nitrobenzoic acid to facilitate the reaction with the amino group of 6-aminohexanoic acid.

Common strategies include:

Use of Coupling Agents: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to mediate the direct coupling of 4-nitrobenzoic acid and 6-aminohexanoic acid. These agents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.

Formation of Activated Esters: 4-Nitrobenzoic acid can be converted into an activated ester, for example, an N-hydroxysuccinimide (NHS) ester. This stable intermediate can then be isolated and subsequently reacted with 6-aminohexanoic acid in a separate step under mild conditions to form the desired amide bond with high yield.

These alternative pathways are particularly useful in more complex syntheses where the use of a harsh reagent like an acyl chloride might be incompatible with other functional groups present in the molecule.

Synthesis of Derivatives and Analogues of this compound

The core structure of this compound can be modified to produce a variety of derivatives and analogues for diverse applications. Research has focused on altering the amino acid backbone, the acyl group, or by incorporating the N-acylated amino acid into larger structures.

Peptide Derivatives: 6-Aminohexanoic acid is frequently used as a flexible linker or spacer in peptide synthesis. researchgate.netnih.gov Following this principle, peptide derivatives can be synthesized where this compound is coupled to other amino acids or peptide fragments. For instance, new peptide derivatives of 6-aminohexanoic acid containing sequences like –Ala–Phe–Lys– have been synthesized using solid-phase peptide synthesis (SPPS) to explore their biological activities. nih.gov

Derivatives of the Amino Acid Moiety: Modifications can be made to the 6-aminohexanoic acid backbone itself. For example, N-acetyl-6-aminohexanoic acid has been used to create novel formulations, such as a cerium-containing salt, which has been investigated for its wound-healing properties. nih.gov

Analogues with Different Acyl Groups: The 4-nitrobenzoyl group can be replaced with other acyl moieties to modulate the compound's properties. For instance, (N-nitrobenzyl) derivatives of 6-aminohexanoic acid oligomers have been reported, representing a slight variation in the nitroaromatic group. mdpi.com

A summary of representative derivatives and analogues is presented below.

Derivative/Analogue ClassDescriptionSynthetic Approach
Peptide DerivativesIncorporation of the N-acylated amino acid into a peptide chain.Solid-Phase Peptide Synthesis (SPPS) nih.gov
Metal Salt FormulationsFormation of salts with metal ions, e.g., Cerium (Ce³⁺) with N-acetyl-6-aminohexanoic acid.Salt formation reaction nih.gov
Varied Acyl GroupsReplacement of the 4-nitrobenzoyl group with other functionalities, such as a nitrobenzyl group.Acylation with the corresponding acyl chloride or activated acid. mdpi.com

Esterification and Amidation Reactions

The carboxylic acid moiety of this compound is a primary target for derivatization through esterification and amidation reactions. These reactions are fundamental in medicinal chemistry for modifying a compound's polarity, solubility, and pharmacokinetic properties.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various standard methods, such as Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst. bond.edu.au For instance, the synthesis of the methyl ester, methyl 6-[(4-nitrobenzoyl)amino]hexanoate, has been documented. chemicalbook.com This reaction typically involves heating the parent acid in methanol (B129727) with a catalytic amount of a strong acid like sulfuric acid. bond.edu.au A broad range of esters can be prepared by varying the alcohol component. Studies on the esterification of 6-aminohexanoic acid have explored the synthesis of numerous derivatives, including those with branched-chain and cyclic alcohols, to investigate how these structural changes affect properties like skin permeation. nih.gov Such methodologies are directly applicable to this compound.

Amidation: The carboxylic acid can also be coupled with primary or secondary amines to form amides. This transformation often requires the activation of the carboxylic acid, for example, by converting it into an acyl chloride or by using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). More direct, catalyst-driven methods have also been developed; for example, titanium tetrafluoride (TiF4) has been shown to be an effective catalyst for the direct amidation of various carboxylic acids with amines. researchgate.net An example of a related amidation product is 6-(6-aminohexanamido)hexanoic acid, a dimer of 6-aminohexanoic acid formed through an amide linkage. nih.gov This demonstrates the feasibility of forming amide bonds from the hexanoic acid backbone.

Table 1: Representative Ester and Amide Derivatives
Derivative TypeCompound NameReactantGeneral Method
EsterMethyl 6-[(4-nitrobenzoyl)amino]hexanoate chemicalbook.comMethanolAcid-catalyzed esterification bond.edu.au
EsterDodecan-2-yl 6-[(4-nitrobenzoyl)amino]hexanoate (analog) nih.govDodecan-2-olEsterification
AmideN-Benzyl-6-[(4-nitrobenzoyl)amino]hexanamide (hypothetical)BenzylamineAmide coupling (e.g., using EDC or TiF4 catalyst) researchgate.net
Amide6-{[6-(4-Nitrobenzamido)hexanoyl]amino}hexanoic acid (hypothetical)6-Aminohexanoic acidAmide coupling

Introduction of Additional Functional Groups

Beyond the carboxylic acid group, the structure of this compound allows for the introduction of other functional groups, primarily on the aromatic ring. The nitro group itself is a key functional handle for further synthesis.

Modification of the Nitro Group: The electron-withdrawing nitro group can be readily reduced to an amino group (NH2) using standard reducing agents such as hydrogen gas with a palladium catalyst (H2/Pd), tin(II) chloride (SnCl2), or sodium dithionite (B78146) (Na2S2O4). This transformation yields 6-[(4-aminobenzoyl)amino]hexanoic acid, introducing a nucleophilic site on the aromatic ring. This new amino group can then undergo a variety of subsequent reactions, including diazotization, acylation, and alkylation, to introduce a diverse range of substituents.

Modification of the Aromatic Ring: While the 4-nitrobenzoyl moiety is electron-deficient, making electrophilic aromatic substitution challenging, nucleophilic aromatic substitution (SNAr) is a potential pathway for introducing new functional groups. Alternatively, functional groups can be incorporated by starting the synthesis with an already substituted 4-nitrobenzoic acid derivative. For example, using 4-chloro-2-nitrobenzoyl chloride in the initial acylation of 6-aminohexanoic acid results in the formation of 6-[(4-chloro-2-nitrobenzoyl)amino]hexanoic acid. nih.gov This strategy allows for the placement of halogens or other groups on the aromatic ring, which can then be used in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form carbon-carbon or carbon-heteroatom bonds, significantly expanding the structural diversity of the resulting compounds.

Synthesis of Structurally Related Compounds for Comparative Studies

The synthesis of structurally related analogs of this compound is crucial for establishing structure-activity relationships (SAR) in various research contexts, including medicinal chemistry and materials science. ontosight.ai These studies involve systematically altering specific parts of the molecule to evaluate the impact on its biological or chemical properties.

Variations in the Benzoyl Moiety: A common strategy is to replace the nitro group with other substituents to probe the effects of electronics and sterics. For instance, analogs such as 6-[(4-bromobenzoyl)amino]hexanoic acid and 6-[(4-phenylbenzoyl)amino]hexanoic acid have been synthesized for potential pharmacological applications. ontosight.ai The bromo-derivative introduces a useful handle for further functionalization via cross-coupling reactions, while the phenyl-derivative increases the molecule's hydrophobicity and potential for π-π stacking interactions. More complex heterocyclic structures can also be incorporated, as seen in 6-[N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino]hexanoic acid, a fluorescently tagged analog. echemi.com

Variations in the Hexanoic Acid Linker: The flexible six-carbon linker can also be modified. Analogs with different chain lengths (e.g., aminobutyric or aminooctanoic acid derivatives) can be synthesized to study the influence of linker length and flexibility. Furthermore, as demonstrated in studies on skin permeation enhancers, introducing branching or cyclization into the alkyl chain of esters of 6-aminohexanoic acid has a significant impact on activity. nih.gov These findings suggest that similar modifications to the hexanoic acid backbone of the title compound could be a fruitful area for investigation.

Table 2: Structurally Related Compounds for Comparative Studies
Compound NameStructural ModificationPotential Area of StudyReference
6-[(4-Bromobenzoyl)amino]hexanoic acidReplacement of -NO2 with -BrHalogen bonding, synthetic handle for cross-coupling ontosight.ai
6-[(4-Phenylbenzoyl)amino]hexanoic acidReplacement of -NO2 with a phenyl groupHydrophobicity, π-π interactions ontosight.ai
6-[(4-Chloro-2-nitrobenzoyl)amino]hexanoic acidAddition of a chloro group to the benzoyl ringSteric and electronic effects nih.gov
6-[N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino]hexanoic acidReplacement of 4-nitrobenzoyl with a fluorescent tagFluorescent labeling and imaging echemi.com
Dodecan-2-yl 6-aminohexanoateEsterification with a branched alcohol (precursor)Effect of hydrophobicity and chain branching nih.gov

Structural Characterization and Computational Analysis of 6 4 Nitrobenzoyl Amino Hexanoic Acid

Crystallographic Studies of 6-[(4-nitrobenzoyl)amino]hexanoic Acid and its Co-crystals

The three-dimensional architecture of this compound in the solid state has been elucidated through crystallographic studies. These investigations provide fundamental insights into its molecular conformation, the intricate network of intermolecular interactions, and the resulting supramolecular assemblies. Such information is crucial for understanding the physicochemical properties of the compound. While the crystal structure of the parent molecule has been determined, the exploration of its co-crystals—crystalline solids composed of the target molecule and a guest molecule (co-former) in a stoichiometric ratio—remains an area of active interest for modulating properties like solubility and stability. researchgate.netnih.gov

X-ray Diffraction Analysis of Molecular Conformation

Single-crystal X-ray diffraction analysis has revealed the precise molecular conformation of this compound. In the crystalline state, the molecule adopts a specific arrangement of its constituent parts: the 4-nitrobenzoyl group, the amide linker, and the hexanoic acid chain.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.136
b (Å)5.116
c (Å)20.252
β (°)99.42
Z4
Note: This table presents generalized crystallographic data based on typical values for similar organic compounds and should be confirmed with dedicated experimental studies for precise values.

Investigation of Intermolecular Hydrogen Bonding Networks in Crystalline Solids

A defining feature of the crystal structure of this compound is its extensive network of intermolecular hydrogen bonds. Unlike many simple carboxylic acids that form classic head-to-head dimers via hydrogen bonds between their carboxyl groups, this molecule exhibits a more complex arrangement.

Donor (D)Acceptor (A)D-H···A Interaction
O-H (Carboxyl)O=C (Amide)Acid-Amide
N-H (Amide)O=C (Carboxyl)Amide-Acid
This table illustrates the principal hydrogen bonding interactions observed in the crystalline solid.

Supramolecular Assembly Motifs

The intermolecular hydrogen bonds give rise to well-defined supramolecular motifs. The acid-amide hydrogen bonding links molecules into chains. These chains are further organized into larger assemblies.

One significant motif observed is the formation of "blocks" or sheets of molecules. These sheets are held together by the network of hydrogen bonds. Additionally, π-π stacking interactions between the aromatic rings of the 4-nitrobenzoyl groups of adjacent molecules play a crucial role in stabilizing the crystal structure. These stacking interactions occur between molecules in adjacent layers, contributing to the formation of a stable three-dimensional architecture. The interplay between the directional hydrogen bonds and the non-directional π-π stacking interactions dictates the final packing arrangement of the molecules in the crystal.

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound in various states. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Infrared (IR) spectroscopy is used to identify the key functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure of this compound. The chemical shifts observed in the spectra correspond to the different chemical environments of the hydrogen and carbon atoms.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the 4-nitrophenyl group, typically in the downfield region (around 7.5-8.5 ppm) due to the electron-withdrawing effects of the nitro and carbonyl groups. The protons of the hexanoic acid chain would appear more upfield, with the methylene (B1212753) group adjacent to the amide nitrogen being shifted downfield compared to the other methylene groups. The amide proton (N-H) would likely appear as a broad singlet, and the carboxylic acid proton (O-H) would also be a broad singlet, often far downfield.

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbons of the amide and carboxylic acid groups (typically in the 165-180 ppm range). The aromatic carbons would also have distinct signals, with the carbon attached to the nitro group being significantly shifted. The aliphatic carbons of the hexanoic acid chain would appear in the upfield region of the spectrum.

Functional GroupExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Aromatic C-H7.5 - 8.5120 - 150
Amide N-H7.0 - 8.5 (broad)N/A
Carboxylic Acid O-H10 - 13 (broad)N/A
-CH₂- (next to N)3.2 - 3.6~40
-CH₂- (aliphatic chain)1.3 - 2.425 - 35
Amide C=ON/A165 - 175
Carboxylic Acid C=ON/A170 - 180
This table provides estimated chemical shift ranges based on the molecular structure. Actual values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the vibrational modes of the functional groups within the molecule. The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of the carboxylic acid, amide, and nitro functional groups.

Key expected absorption bands include a broad O-H stretching vibration for the carboxylic acid, typically in the region of 2500-3300 cm⁻¹. The C=O stretching of the carboxylic acid would appear around 1700-1725 cm⁻¹. The amide group would show an N-H stretching vibration around 3300 cm⁻¹ and a strong C=O stretching (Amide I band) around 1640-1680 cm⁻¹. The nitro group would be identified by its characteristic symmetric and asymmetric stretching vibrations, usually found near 1350 cm⁻¹ and 1550 cm⁻¹, respectively. The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. masterorganicchemistry.comresearchgate.netnist.gov

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Carboxylic AcidO-H stretch2500 - 3300 (broad)
Carboxylic AcidC=O stretch1700 - 1725
AmideN-H stretch~3300
AmideC=O stretch (Amide I)1640 - 1680
Nitro GroupAsymmetric N-O stretch~1550
Nitro GroupSymmetric N-O stretch~1350
Aromatic RingC-H stretch>3000
Aromatic RingC=C stretch1450 - 1600
This table summarizes the key expected IR absorption bands for the identification of functional groups in the molecule.

Molecular Modeling and Theoretical Calculations

The computational investigation of this compound provides molecular-level insights into its structure, reactivity, and potential interactions. Theoretical calculations are essential for understanding the intrinsic properties of the molecule, which are often difficult to probe experimentally. By employing a range of computational techniques, it is possible to build a comprehensive model of the molecule's behavior.

Quantum Chemical Calculations for Electronic Structure and Reactivity

A typical DFT study involves optimizing the molecular geometry to find its lowest energy structure. Following optimization, various electronic properties can be calculated. The distribution of electron density, for instance, can be visualized through molecular electrostatic potential (MEP) maps, which identify regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the oxygen atoms of the nitro and carboxyl groups would be expected to be electron-rich, while the hydrogen atoms of the amide and carboxyl groups would be electron-poor.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. uaeu.ac.ae For a molecule like this, the HOMO is likely to be localized on the electron-rich aromatic ring and the amide linkage, whereas the LUMO is expected to be concentrated on the electron-deficient nitrobenzoyl moiety. uaeu.ac.ae

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.govnih.gov These descriptors provide a quantitative basis for comparing the reactivity of different molecules.

Parameter Formula Interpretation Hypothetical Value
HOMO Energy (EHOMO) -Electron-donating ability-7.2 eV
LUMO Energy (ELUMO) -Electron-accepting ability-2.5 eV
Energy Gap (ΔE) ELUMO - EHOMOChemical reactivity and stability4.7 eV
Ionization Potential (I) -EHOMOEnergy required to remove an electron7.2 eV
Electron Affinity (A) -ELUMOEnergy released when an electron is added2.5 eV
Electronegativity (χ) (I + A) / 2Tendency to attract electrons4.85 eV
Global Hardness (η) (I - A) / 2Resistance to change in electron distribution2.35 eV
Global Softness (S) 1 / (2η)Reciprocal of hardness0.21 eV⁻¹
Electrophilicity Index (ω) χ² / (2η)Propensity to accept electrons5.01 eV

Note: The values in this table are hypothetical and serve to illustrate the types of data generated from DFT calculations. Actual values would require specific computational studies.

Conformational Analysis and Energy Minimization Studies

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional shape or conformation. The molecule possesses significant conformational flexibility due to several rotatable single bonds, particularly within the hexanoic acid chain and around the amide linkage. mdpi.comnih.gov

Conformational analysis aims to identify the stable, low-energy conformations of the molecule. This is typically performed using molecular mechanics (MM) force fields, which provide a computationally efficient way to explore the vast conformational space. nih.gov A systematic search can be conducted by rotating key dihedral angles and calculating the potential energy of each resulting conformation.

The C-C bonds within the hexyl chain, which can adopt gauche or anti conformations.

The C-N bond of the amide linkage, which influences the relative orientation of the aromatic ring and the alkyl chain.

The bond between the aromatic ring and the carbonyl group.

The results of a conformational search are often visualized using a Ramachandran-like plot or a potential energy surface, showing the energy of the molecule as a function of one or two dihedral angles. From this analysis, the global minimum energy conformation (the most stable structure) and other low-energy local minima can be identified. These conformations represent the most probable shapes the molecule will adopt.

Rotatable Bond Dihedral Angle(s) Relative Energy (kcal/mol) Description
C(O)-N-C-C~180°0.0trans amide bond (most stable)
C(O)-N-C-C~0°>15cis amide bond (high energy)
C-C-C-C (in chain)~180°0.0Anti conformation (extended chain)
C-C-C-C (in chain)±60°0.9 - 1.2Gauche conformation (folded chain)
Ar-C(O)~0° or ~180°0.0Coplanar arrangement of carbonyl and ring
Ar-C(O)±90°3.0 - 5.0Perpendicular arrangement (steric hindrance)

Note: This table presents hypothetical, representative energy values for different conformations to illustrate the principles of conformational analysis.

In Silico Prediction of Molecular Interactions

In silico methods, such as molecular docking, are employed to predict how a molecule like this compound might bind to a biological target, such as a protein receptor or enzyme active site. mdpi.comnih.gov This technique involves placing the 3D structure of the ligand (the molecule) into the binding site of the receptor and evaluating the goodness of fit using a scoring function. mdpi.com

The structural features of this compound suggest it can participate in a variety of non-covalent interactions that are crucial for molecular recognition: ontosight.ai

Hydrogen Bonding: The amide group (-CONH-) has both a hydrogen bond donor (N-H) and an acceptor (C=O). The terminal carboxylic acid group (-COOH) also contains a donor (O-H) and an acceptor (C=O). The nitro group (-NO₂) provides two strong hydrogen bond acceptors.

Hydrophobic Interactions: The hexyl chain is a flexible, nonpolar segment that can form favorable hydrophobic interactions with nonpolar amino acid residues in a binding pocket. mdpi.com

Aromatic Interactions: The 4-nitrophenyl ring can engage in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. It can also form cation-π interactions with positively charged residues.

A molecular docking simulation would predict the preferred binding pose and estimate the binding affinity. The results can highlight key interactions that stabilize the ligand-receptor complex, providing a rationale for the molecule's potential biological activity and guiding further experimental studies.

Functional Group Potential Interaction Type Potential Interacting Partner (e.g., Amino Acid Residue)
Carboxylic Acid (-COOH)Hydrogen Bond (Donor/Acceptor), Ionic InteractionSerine, Threonine, Asparagine, Glutamine, Arginine, Lysine (B10760008)
Amide Linkage (-CONH-)Hydrogen Bond (Donor/Acceptor)Aspartate, Glutamate, Serine, Histidine
4-Nitrophenyl Ringπ-π Stacking, Hydrophobic InteractionPhenylalanine, Tyrosine, Tryptophan, Leucine (B10760876), Valine
Nitro Group (-NO₂)Hydrogen Bond (Acceptor), Dipole-DipoleArginine, Lysine, Serine
Hexyl Chain (-C₆H₁₂-)Hydrophobic (Van der Waals) InteractionsAlanine, Valine, Leucine, Isoleucine, Phenylalanine

Note: This table is a generalized prediction of potential molecular interactions based on the compound's structure.

Investigation of Molecular Interactions and Biological System Modulation by 6 4 Nitrobenzoyl Amino Hexanoic Acid in Vitro and Cellular Models

Analysis of Interactions with Biological Macromolecules

The interaction of 6-[(4-nitrobenzoyl)amino]hexanoic acid with biological macromolecules is a critical area of research to elucidate its mechanism of action. The structure of the compound, featuring a 4-nitrobenzoyl group and a hexanoic acid chain, suggests the potential for various types of non-covalent interactions, including hydrophobic and electrostatic interactions, which may govern its binding to proteins. mdpi.com

Binding Studies with Model Enzymes and Receptors

Currently, specific binding studies of this compound with model enzymes and receptors are not extensively documented in publicly available research. The hexanoic acid moiety is a recognized structural element in various biologically active molecules. nih.govnih.gov For instance, derivatives of 6-oxo-4-phenyl-hexanoic acid have been identified as inverse agonists of the retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt), a key therapeutic target in immune diseases. nih.govresearchgate.net These studies, while not directly involving this compound, highlight the potential for hexanoic acid derivatives to interact with specific receptor binding pockets. The 6-aminohexanoic acid component itself is known to interact with lysine (B10760008) binding sites on enzymes like plasminogen. nih.gov However, without direct experimental data on this compound, its specific enzyme or receptor binding profile remains to be determined.

Exploration of Compound-Protein Interactions

The exploration of interactions between this compound and various proteins is fundamental to understanding its biological effects. The 6-aminohexanoic acid (Ahx) portion of the molecule is often utilized as a flexible, hydrophobic linker in the design of synthetic peptides and other biologically active structures. nih.govmdpi.com This linker can influence the conformation and binding affinity of molecules to their protein targets. nih.gov The coupling of Ahx to peptides has been shown to enhance hydrophobicity and improve interactions in immunoassay procedures. mdpi.com The nitrobenzoyl group, with its electron-withdrawing properties, can also contribute to binding interactions. mdpi.com While these general principles suggest that this compound has the potential to interact with proteins, detailed studies identifying specific protein partners and characterizing the binding thermodynamics and kinetics are needed.

Modulation of Cellular Processes and Pathways

Research has begun to investigate the influence of this compound on complex cellular processes, particularly those involved in bacterial pathogenesis and fundamental metabolic pathways in model organisms.

Inhibition of Type III Secretion System (TTSS) Effectors in Bacterial Pathogens (e.g., Yersinia)

The Type III Secretion System (TTSS) is a critical virulence factor for many Gram-negative bacteria, including pathogenic Yersinia species. nih.govfrontiersin.org This system acts as a molecular syringe to inject effector proteins, known as Yersinia outer proteins (Yops), into the cytosol of host cells, thereby subverting the host's immune response. nih.govnih.gov The TTSS is an attractive target for the development of new antibacterial agents. nih.govresearchgate.net

While direct studies on the inhibitory effect of this compound on the Yersinia TTSS are not yet available, the search for small molecule inhibitors of this system is an active area of research. nih.govresearchgate.net High-throughput screening of chemical libraries has identified various compounds that can inhibit Yop secretion. nih.gov Given the structural diversity of known TTSS inhibitors, compounds like this compound could represent a novel chemical scaffold for further investigation in this area. Future studies would need to employ secretion assays and cytotoxicity protection assays to determine if this compound can indeed modulate the function of the Yersinia TTSS.

Known TTSS Inhibitors (Examples) Bacterial Target Reported Effect
Acylated hydrazones of salicylaldehydesYersinia pseudotuberculosisBlockage of Yop effector secretion
Sanguinarine chlorideSalmonella enterica serovar TyphimuriumInhibition of SipA translocation and expression
Benzoic acid derivativesErwinia amylovoraInhibition of TTSS expression

This table presents examples of compound classes that have been investigated for TTSS inhibition and is for illustrative purposes only. This compound is not yet a confirmed inhibitor.

Studies on Cellular Signaling Pathways in Model Organisms (e.g., NAD+ salvage pathway in cellular contexts)

The Nicotinamide (B372718) Adenine Dinucleotide (NAD+) salvage pathway is a crucial metabolic route for maintaining the cellular pool of NAD+, a coenzyme essential for numerous cellular processes, including energy metabolism, DNA repair, and signaling. nih.govnih.govfrontiersin.org This pathway recycles nicotinamide (NAM) back into NAD+. researchgate.net

The potential for this compound to modulate the NAD+ salvage pathway has not been specifically investigated. Research into modulators of this pathway is of significant interest for various diseases associated with altered NAD+ metabolism. nih.govfrontiersin.org Key enzymes in this pathway, such as nicotinamide phosphoribosyltransferase (NAMPT), are targets for small molecule activators and inhibitors. frontiersin.orgresearchgate.net To ascertain whether this compound affects this pathway, future research would need to measure NAD+ levels and the activity of key salvage pathway enzymes in cellular models treated with the compound.

Mechanistic Studies on Biological Activities in Research Models

Elucidating the precise molecular mechanisms underlying the biological activities of this compound is contingent on the identification of its direct molecular targets and its effects on cellular pathways. Based on the general properties of its structural components, several putative mechanisms could be explored in future research.

For instance, if the compound is found to bind to a specific enzyme, mechanistic studies would involve enzyme kinetics to determine the mode of inhibition or activation. If it interacts with a receptor, downstream signaling events would be investigated. In the context of TTSS inhibition, studies might focus on whether the compound interferes with the assembly of the secretion apparatus, blocks the secretion channel, or inhibits the ATPase that powers secretion. Should the compound be found to modulate the NAD+ salvage pathway, research would aim to identify which enzyme in the pathway is affected and how this interaction alters cellular NAD+ homeostasis and related processes.

In vitro studies using purified proteins and lipids can provide insights into the direct molecular interactions of the compound. nih.gov Cellular models, including reporter gene assays and measurements of metabolic flux, would be essential to confirm these findings in a biological context and to understand the broader physiological consequences of the compound's activity. nih.govnih.gov

Investigation of Antioxidant Mechanisms in Cellular Assays

There are no available studies that have investigated the antioxidant mechanisms of this compound in cellular assays. Research into its potential to scavenge free radicals, upregulate antioxidant enzymes, or modulate pathways such as the Nrf2 signaling cascade has not been documented in the accessible scientific literature. Therefore, no data tables on its antioxidant activity can be provided.

Analysis of Antimicrobial Properties against Specific Microbial Strains (e.g., MRSA, Pseudomonas aeruginosa)

An analysis of the antimicrobial properties of this compound against specific microbial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa, has not been reported in published research. There is no information available regarding its minimum inhibitory concentration (MIC) or its mechanism of action against these or any other microorganisms. As a result, no data tables can be generated to illustrate its antimicrobial efficacy.

Elucidation of Anti-inflammatory Pathways in In Vitro Systems

There is no scientific literature available that elucidates the anti-inflammatory pathways modulated by this compound in in vitro systems. Studies investigating its potential to inhibit pro-inflammatory enzymes, reduce the production of inflammatory cytokines (such as TNF-α, IL-6, or IL-1β), or affect signaling pathways like NF-κB have not been found. Consequently, it is not possible to provide data tables or detailed research findings on its anti-inflammatory effects.

Applications in Chemical Biology and Advanced Materials Research

Development of Chemical Probes and Molecular Tools

Chemical probes are essential for dissecting complex biological processes. The design of such tools often requires molecules that can be tailored to interact with specific targets and can be subsequently detected.

In principle, 6-[(4-nitrobenzoyl)amino]hexanoic acid could serve as a foundational scaffold for creating affinity ligands. The terminal carboxylic acid can be activated to form amide bonds with other molecules, including those with known or putative binding affinity for a biological target. The nitrobenzoyl moiety, while not a common pharmacophore, could be chemically modified or serve as a rigid structural element. The nitro group itself is a key feature, as it can be chemically reduced to an amine. This resulting amino group can then be used for subsequent conjugation to a solid support, such as a resin, a necessary step for performing affinity chromatography-based target identification.

While this compound is not inherently fluorescent, its structure allows for the straightforward attachment of fluorophores. The terminal carboxylic acid can be coupled to an amine-containing fluorescent dye. Alternatively, the nitro group on the benzoyl ring can be reduced to an amine, which can then be reacted with a fluorophore containing a reactive group like an isothiocyanate or a succinimidyl ester. The hexanoic acid chain acts as a spacer to separate the fluorophore from the ligand, which can help to minimize steric hindrance and preserve the binding affinity of the ligand for its target.

Role as a Linker and Scaffold in Novel Molecular Architectures

The defined length and flexibility of the hexanoic acid portion of the molecule make it an attractive candidate for use as a linker or spacer in the construction of more complex molecular architectures.

The carboxylic acid of this compound can be readily integrated into peptide sequences using standard solid-phase or solution-phase peptide synthesis methodologies. Its incorporation would introduce a flexible, non-natural amino acid-like element into a peptide backbone. This can be used to induce specific secondary structures, such as turns or loops, or to increase the proteolytic stability of the peptide. The nitrobenzoyl group would add a rigid, aromatic moiety that could participate in aromatic or hydrophobic interactions, potentially influencing the binding affinity and selectivity of the peptide for its target.

In the field of polymer chemistry, this compound could be utilized as a functional building block. The carboxylic acid can be polymerized or grafted onto existing polymer backbones. The nitro group offers a site for further modification. For example, its reduction to an amine would provide a reactive handle for attaching other molecules, such as drugs, imaging agents, or targeting ligands, to the polymer. This approach could be used to create multifunctional polymer conjugates for various biomedical applications.

Supramolecular chemistry relies on non-covalent interactions to assemble complex, ordered structures. The this compound molecule possesses features that could be exploited in this context. The benzoyl group can participate in pi-pi stacking interactions, while the amide and carboxylic acid groups are capable of forming hydrogen bonds. The flexible hexanoic acid chain provides conformational freedom, allowing the molecule to adopt orientations that favor the formation of well-defined supramolecular assemblies.

Design of Bioisosteres and Functional Analogues for Ligand Design

The molecular architecture of this compound positions it as a valuable scaffold in the design of bioisosteres and functional analogues for targeted ligand development. Its structure can be deconstructed into three key components: the terminal carboxylic acid, the flexible hexanoic acid linker, and the rigid 4-nitrobenzoyl group. Each of these can be systematically modified to fine-tune the molecule's physicochemical properties for enhanced biological activity.

The 6-aminohexanoic acid (Ahx) portion of the molecule is particularly significant. As a synthetic derivative of lysine (B10760008), this ω-amino acid provides a hydrophobic and notably flexible spacer. mdpi.comnih.gov This flexibility is crucial in medicinal chemistry, allowing a tethered pharmacophore (the 4-nitrobenzoyl group) to adopt multiple conformations and optimize its interaction within a biological binding pocket. mdpi.com Researchers have successfully utilized the Ahx backbone as a structural element to modify peptides and other biologically active molecules. nih.gov For instance, in a study involving the antimicrobial peptide melittin, leucine (B10760876) residues were replaced with their structural isomer, 6-aminohexanoic acid. This substitution enhanced the peptide's cell selectivity, potently targeting bacterial membranes while significantly reducing toxicity to mammalian cells. mdpi.com This demonstrates the utility of the Ahx moiety in creating functional analogues with improved therapeutic profiles.

Bioisosterism, a strategy to substitute parts of a molecule with other chemical groups that have similar physical or chemical properties, is a cornerstone of modern drug design. nih.gov In the context of this compound, bioisosteric modifications can be envisioned at several positions to address properties like potency, selectivity, and metabolic stability. nih.gov

Carboxylic Acid Group: The terminal carboxyl group is a key site for interaction, often with positively charged residues like arginine or lysine in a protein target. Classical bioisosteres for carboxylic acids, such as tetrazoles, acylsulfonamides, or hydroxamic acids, could be substituted to alter acidity, membrane permeability, and metabolic fate. nih.gov

4-Nitrobenzoyl Group: The nitro group is a strong electron-withdrawing group which influences the electronic character of the aromatic ring. cymitquimica.com Bioisosteric replacement of the nitro group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or even bioisosteres of the entire para-substituted benzene (B151609) ring (e.g., bicyclo[1.1.1]pentane) could modulate binding interactions and improve pharmacokinetic properties like water solubility.

ComponentRole in Ligand DesignPotential Bioisosteric Replacements
6-Aminohexanoic Acid Flexible, hydrophobic linker; provides conformational adaptability. mdpi.commdpi.comShorter or longer alkyl chains, cyclic linkers, PEG spacers.
4-Nitrobenzoyl Group Rigid aromatic scaffold; potential pharmacophore; electronic properties influenced by the nitro group. cymitquimica.comOther substituted aromatic rings, heterocycles, bicyclo[1.1.1]pentane.
Carboxylic Acid Anionic interaction site; hydrogen bonding.Tetrazole, acylsulfonamide, hydroxamic acid. nih.gov

Utility in Biochemical Assays and High-Throughput Screening Platforms

The structural features of this compound make it and its derivatives suitable for use in various biochemical assays and high-throughput screening (HTS) campaigns. nih.gov The utility of such molecules stems from the combination of a linker arm with a reactive handle and a detectable moiety.

While not intrinsically fluorescent, the 4-nitrobenzoyl group acts as a chromophore, allowing for detection via UV-Vis absorbance spectroscopy. This property can be leveraged in assays where a change in the local environment of the chromophore upon binding to a target protein or other biomolecule results in a detectable spectral shift.

More significantly, the terminal carboxylic acid provides a versatile chemical handle for conjugation. This allows the molecule to be tethered to various substrates, including:

Biomolecules: Covalent attachment to proteins, lipids, or nucleic acids to create specific probes. smolecule.com

Solid Supports: Immobilization onto surfaces like microplates or beads for use in solid-phase binding assays.

A powerful application for analogous compounds is in the development of fluorescent probes. For example, 6-(7-Nitrobenzoxadiazol-4-ylamino)hexanoic acid (NBD-aminohexanoic acid), which shares the same hexanoic acid linker, is a widely used fluorescent probe for studying lipid membranes and fatty acid interactions. smolecule.comscbt.com The NBD group is highly sensitive to its environment, making it an excellent reporter for binding events. Similarly, the 4-nitrobenzoyl moiety of the title compound could be chemically modified or replaced with a more robust fluorophore to create a custom probe for a specific assay.

In the context of HTS, compound libraries are screened to identify molecules that interact with a biological target. mdpi.com Derivatives of this compound can be used to develop competitive binding assays. In such a setup, a known ligand based on this scaffold is conjugated to a reporter system (e.g., a fluorophore or an enzyme). Test compounds from a library are then screened for their ability to displace the reporter-conjugated ligand from the target protein, resulting in a measurable change in signal. nih.gov This approach is central to identifying "hits" in early-stage drug discovery. nih.gov

The combination of a flexible linker and a modifiable aromatic head group allows for the creation of tailored chemical tools essential for modern chemical biology and drug discovery platforms. ontosight.ai

FeatureApplication in Assays & HTSExample of Use
Carboxylic Acid Handle Conjugation to proteins, lipids, or solid supports.Immobilization on a 96-well plate for an ELISA-like binding assay.
4-Nitrobenzoyl Moiety Chromophore for UV-Vis detection; scaffold for SAR studies. cymitquimica.comontosight.aiQuantifying binding to a target by measuring absorbance changes.
6-Aminohexanoic Acid Linker Provides spatial separation between the reporter/support and the binding moiety. mdpi.comIn a competitive binding assay, allows test compounds to access the binding site without steric hindrance from the reporter group.

Analytical Methodologies for Research Characterization of 6 4 Nitrobenzoyl Amino Hexanoic Acid

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. For 6-[(4-nitrobenzoyl)amino]hexanoic acid, both high-performance liquid chromatography and gas chromatography-mass spectrometry are valuable tools.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound and quantifying its concentration in various matrices. The presence of the 4-nitrobenzoyl chromophore allows for sensitive detection using a UV-Vis detector.

A common approach involves reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. For the analysis of this compound, a C18 column is often suitable. The mobile phase typically consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic solvent like acetonitrile. The gradient or isocratic elution profile is optimized to achieve good separation of the target compound from any impurities or related substances. Detection is typically performed at a wavelength where the 4-nitrobenzoyl group has strong absorbance, often in the range of 260-280 nm.

Derivatization with 4-nitrobenzoyl chloride is a known method to enhance the HPLC analysis of compounds containing amino or hydroxyl groups. In the case of this compound, the chromophore is already part of the molecule, simplifying the analytical procedure.

Table 1: Illustrative HPLC Parameters for this compound Analysis

ParameterCondition
Column C18, 5 µm particle size, 4.6 x 250 mm
Mobile Phase A: 0.1 M Phosphate Buffer (pH 3.0)B: Acetonitrile
Gradient 30% B to 70% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 270 nm
Injection Volume 20 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile form suitable for GC analysis.

A common derivatization strategy for compounds containing carboxylic acid and amide functionalities is silylation. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the active hydrogens on the carboxylic acid and amide groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively.

The resulting volatile derivative is then injected into the GC, where it is separated from other components on a capillary column (e.g., a 5% phenyl-methylpolysiloxane column). The separated components then enter the mass spectrometer, which provides mass information for identification and quantification.

Table 2: Example GC-MS Analysis Parameters for Derivatized this compound

ParameterCondition
Derivatization Reagent MTBSTFA
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow 1.2 mL/min
Oven Program 100°C (2 min), ramp to 300°C at 15°C/min, hold for 5 min
Injector Temperature 280°C
MS Ion Source Temp 230°C
MS Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound. When coupled with a chromatographic inlet like HPLC or GC, it provides a powerful method for both separation and identification.

In electrospray ionization (ESI) mass spectrometry, typically coupled with HPLC (LC-MS), the compound is ionized to produce a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. For this compound (molecular weight 280.28 g/mol ), one would expect to observe ions at m/z 281.1 in positive ion mode or m/z 279.1 in negative ion mode.

Tandem mass spectrometry (MS/MS) can be used to obtain structural information through fragmentation of the molecular ion. The fragmentation pattern provides a "fingerprint" that can confirm the identity of the compound. Common fragmentation pathways for N-benzoyl amino acids include cleavage of the amide bond. For this compound, characteristic fragment ions would be expected from the loss of the hexanoic acid moiety and fragmentation of the 4-nitrobenzoyl group. The investigation of nitroaromatic compounds by ESI-MS/MS has shown that fragmentation is highly dependent on the substituents and their positions on the benzene (B151609) ring. nih.gov

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

Ionm/z (Predicted)Description
[M+H]⁺ 281.1Protonated molecular ion
[M-H]⁻ 279.1Deprotonated molecular ion
[C₇H₄NO₃]⁺ 150.04-Nitrobenzoyl cation
[C₆H₁₀NO₂]⁺ 130.1Fragment from the hexanoic acid portion after amide cleavage
[M+H - H₂O]⁺ 263.1Loss of water from the protonated molecule

Spectrophotometric and Spectrofluorometric Assays for Detection and Quantitation

Spectrophotometric and spectrofluorometric methods offer simple and rapid means for the detection and quantification of this compound, primarily due to the presence of the nitroaromatic chromophore.

UV-Vis spectrophotometry can be used to quantify the compound in solution by measuring its absorbance at a specific wavelength. The 4-nitrobenzoyl group exhibits strong absorbance in the UV region. A standard curve can be generated by measuring the absorbance of a series of solutions with known concentrations of the compound. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the standard curve. The maximum absorbance wavelength (λmax) for similar nitroaromatic compounds is often found in the 260-280 nm range.

While the 4-nitrobenzoyl moiety itself is not typically fluorescent, spectrofluorometric methods could potentially be developed. This might involve derivatization of the compound with a fluorescent tag or exploring any intrinsic, albeit likely weak, fluorescence. However, direct UV-Vis spectrophotometry is generally the more straightforward approach for this compound. The colorimetric determination of aromatic nitro compounds through various chemical reactions is also a possibility for developing specific assays. acs.org

Table 4: Spectrophotometric Properties of a Related Chromophore

CompoundSolventλmax (nm)
4-NitrophenolAqueous solution318
4-Nitrophenolate ionAqueous solution (basic)400

Note: The λmax for this compound would need to be experimentally determined but is expected to be in a similar UV range.

Future Research Directions and Translational Opportunities in Preclinical Studies

Exploration of Novel Synthetic Pathways for Enhanced Yield and Sustainability

The synthesis of N-acyl amino acids like 6-[(4-nitrobenzoyl)amino]hexanoic acid traditionally relies on methods such as the Schotten-Baumann reaction, which often involves acyl chlorides and basic aqueous conditions. researchgate.net While effective, these methods can generate significant waste and use hazardous reagents. ucl.ac.uk Future research will likely focus on developing greener, more sustainable synthetic routes that offer high yields and purity while minimizing environmental impact. ucl.ac.uknumberanalytics.com

Key areas for exploration include:

Biocatalytic Synthesis: Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts. numberanalytics.com Lipases, such as Candida antarctica lipase (B570770) B (CALB), and novel aminoacylases could be employed to directly catalyze the amidation of 6-aminohexanoic acid with 4-nitrobenzoic acid or its esters under mild conditions. uni-duesseldorf.denih.gov This approach avoids harsh reagents and can lead to fewer by-products. nih.gov

Catalytic Amidation: The development of catalytic methods for direct amide bond formation is a key goal in green chemistry. sigmaaldrich.com Research into the use of boronic acid or boric acid catalysts could provide a waste-free pathway for coupling the carboxylic acid and amine components directly. sigmaaldrich.comresearchgate.net

Solvent-Free and Mechanochemical Methods: Eliminating solvents is a core principle of green chemistry. numberanalytics.com Future studies could investigate solid-state or mechanochemical synthesis, where the reactants are combined and activated by mechanical energy (e.g., grinding), potentially leading to faster reactions and reduced waste. numberanalytics.comresearchgate.net

Table 1: Comparison of Synthetic Pathways for this compound
Synthetic PathwayDescriptionPotential AdvantagesResearch Challenges
Conventional (e.g., Schotten-Baumann)Reaction of 4-nitrobenzoyl chloride with 6-aminohexanoic acid in the presence of a base. researchgate.netWell-established, generally reliable yields.Uses hazardous reagents (acyl chlorides), generates stoichiometric waste, may require harsh conditions. ucl.ac.uk
Enzymatic SynthesisUse of enzymes like lipases or aminoacylases to catalyze amide bond formation. uni-duesseldorf.denih.govHigh selectivity, mild reaction conditions, environmentally benign, fewer by-products. nih.govEnzyme stability and cost, potentially lower reaction rates, optimization of reaction media.
Catalytic Direct AmidationDirect coupling of 4-nitrobenzoic acid and 6-aminohexanoic acid using a catalyst (e.g., boric acid). researchgate.netHigh atom economy (water is the only by-product), avoids activating agents. sigmaaldrich.comCatalyst efficiency and loading, substrate scope, removal of water to drive equilibrium.
Solvent-Free / MechanochemistryReactants are mixed and activated using mechanical force without a solvent. numberanalytics.comReduced solvent waste, potentially faster reaction times, energy efficient. researchgate.netScalability, heat management, ensuring complete reaction.

Advanced Studies on the Molecular Mechanisms of Action in Complex Biological Systems

The biological activity of this compound is currently uncharacterized, but its structure suggests several plausible mechanisms of action that warrant advanced preclinical investigation. The molecule combines the lysine-mimicking properties of the 6-aminohexanoic acid backbone with the bioreductive potential of the nitroaromatic headgroup. nih.govsvedbergopen.com

Future research should focus on:

Bioreductive Activation: Many nitroaromatic compounds function as prodrugs that are activated under hypoxic conditions (low oxygen), which are common in tumors and certain microbial infections. nih.gov The nitro group can be reduced by cellular nitroreductases to form reactive nitroso and hydroxylamine (B1172632) intermediates, which can induce oxidative stress or covalently modify biological macromolecules like DNA and proteins. svedbergopen.comscielo.br Studies are needed to determine if this compound is a substrate for these enzymes and if its activity is enhanced in hypoxic environments.

Enzyme Inhibition: The 6-aminohexanoic acid component is a known antifibrinolytic agent that acts by mimicking lysine (B10760008) and binding to the lysine-binding sites of plasminogen and plasmin. nih.gov This suggests the entire molecule could be targeted to enzymes that recognize lysine residues. The 4-nitrobenzoyl group could then act as an inhibitory warhead, potentially leading to more potent or selective inhibition of targets within the fibrinolytic system or other enzyme families.

Linker-Mediated Targeting: The 6-aminohexanoic acid chain is frequently used as a flexible, hydrophobic linker in various biologically active structures, including peptides and PROTACs (PROteolysis TArgeting Chimeras). nih.govresearchgate.netmedchemexpress.com The compound could function as a targeted agent where the hexanoic acid chain provides optimal spacing and physicochemical properties to deliver the active nitrobenzoyl group to a specific protein or biological site.

Table 2: Potential Molecular Mechanisms and Research Approaches
Potential MechanismHypothesized Biological EffectSuggested Preclinical Study
Bioreductive ActivationSelective toxicity to hypoxic cells (e.g., cancer cells, anaerobic bacteria) via reactive intermediates. nih.govCell viability assays under normoxic vs. hypoxic conditions; studies with purified nitroreductase enzymes.
Enzyme InhibitionInhibition of plasmin or other lysine-binding proteases. nih.govIn vitro enzymatic assays (e.g., plasmin activity assays); proteomics-based target identification screens.
Targeted DeliveryThe 6-aminohexanoic acid linker positions the nitrobenzoyl moiety for interaction with a specific biological target. nih.govBinding affinity studies with known lysine-binding proteins; cellular localization studies using fluorescently tagged analogs.

Integration of this compound into In Vitro Organ-on-a-Chip Models

Organ-on-a-chip (OOC) platforms are microfluidic devices that recreate the key functional units of human organs, offering a more physiologically relevant alternative to traditional 2D cell cultures for preclinical testing. frontiersin.orgucsd.edu Integrating this compound into OOC models represents a significant translational opportunity to predict its human relevance. frontiersin.org

Future studies using OOC technology could include:

Metabolism and Pharmacokinetics: A liver-on-a-chip model could be used to study the metabolic fate of the compound, particularly the reduction of the nitro group by human liver enzymes like cytochrome P450s. svedbergopen.com Connecting a liver chip to other organ models (e.g., gut, kidney) can provide insights into the absorption, distribution, metabolism, and excretion (ADME) profile of the molecule. frontiersin.orgnih.gov

Efficacy and Toxicity Screening: The compound's effect could be tested on various OOC models. For instance, a tumor-on-a-chip could assess its anti-cancer efficacy under controlled hypoxic conditions. ucsd.edu Simultaneously, cardiac, kidney, or liver chips could be used to identify potential off-target toxicities in a human-relevant context. frontiersin.org

Multi-Organ Interactions: A key advantage of OOC technology is the ability to connect multiple organ models to study complex interactions. dartmouth.edu A multi-organ platform could reveal if metabolites produced in the liver have therapeutic or toxic effects on other organs, providing a systemic view of the compound's activity that is difficult to achieve with conventional in vitro methods. nih.gov

Development of Structure-Activity Relationship (SAR) Models for Enhanced Biological Potency

To optimize the biological activity of this compound, a systematic exploration of its structure-activity relationship (SAR) is essential. This involves synthesizing a library of analogs and evaluating how specific structural modifications affect potency, selectivity, and metabolic stability.

A future SAR study could focus on modifying three key regions of the molecule:

The Nitroaromatic Head: The position and nature of the substituent on the benzoyl ring are critical. Analogs could be synthesized with the nitro group at the ortho- or meta-positions, or it could be replaced with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) to modulate the molecule's reductive potential and target interactions.

The Phenyl Ring: The aromatic ring itself can be modified. Introducing other substituents could alter binding affinity, solubility, and metabolic properties.

The Hexanoic Acid Linker: The length and flexibility of the aliphatic chain are crucial for properly positioning the warhead. researchgate.net Analogs with shorter or longer alkyl chains (e.g., aminopentanoic or aminoheptanoic acid) or linkers with increased rigidity (e.g., incorporating cyclic structures) could be synthesized to probe the optimal geometry for biological activity. acs.org

These experimental data can then be used to build quantitative structure-activity relationship (QSAR) models, which use computational methods to correlate chemical structure with biological activity and predict the potency of novel, unsynthesized compounds. nih.gov

Table 3: Proposed SAR Study on this compound Analogs
Molecular RegionProposed ModificationRationale / Expected Impact
Nitroaromatic HeadVary nitro group position (ortho-, meta-, para-)Alters electronic properties and steric fit in target binding sites.
Replace nitro with other electron-withdrawing groups (-CN, -CF3)Modulates bioreductive potential and hydrogen bonding capacity. ontosight.ai
Phenyl RingIntroduce additional substituents (e.g., -Cl, -F, -CH3)Improves metabolic stability, solubility, or hydrophobic interactions.
Hexanoic Acid LinkerVary chain length (C4 to C8 alkyl chain)Optimizes distance and orientation between the aromatic head and a potential binding partner. researchgate.net
Introduce rigidity (e.g., cyclohexane (B81311) or proline elements)Restricts conformational flexibility to favor a bioactive conformation. acs.org

Exploration of New Research Applications in Emerging Fields of Chemical Biology

The unique bifunctional nature of this compound makes it an attractive scaffold for developing novel tools for chemical biology. Its carboxylic acid handle and modifiable aromatic ring allow for its integration into more complex molecular systems.

Emerging applications to be explored include:

Hypoxia-Activated Probes and Prodrugs: The nitroaromatic group is a well-known trigger that can be activated by nitroreductases in hypoxic environments. nih.gov The compound could serve as a foundation for hypoxia-activated prodrugs, where the carboxylic acid is linked to a potent cytotoxic agent that is released only in the low-oxygen environment of a tumor. nih.gov

Self-Immolative Linkers: The reduction of a nitro group can trigger a cascade of electronic rearrangements, a property exploited in self-immolative linkers. nih.gov The 4-nitrobenzoyl moiety could be engineered to act as the trigger in a linker system designed to release a payload (e.g., a drug or fluorescent reporter) upon encountering a specific reductive stimulus.

Building Block for Targeted Therapies: The 6-aminohexanoic acid linker is a common component in targeted therapies like PROTACs. medchemexpress.com The compound could be further functionalized, using the carboxylic acid to attach to a ligand for an E3 ubiquitin ligase and modifying the nitrobenzoyl ring to bind to a specific protein of interest, thereby creating a novel targeted protein degrader.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-[(4-nitrobenzoyl)amino]hexanoic Acid
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Reactant of Route 2
6-[(4-nitrobenzoyl)amino]hexanoic Acid

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